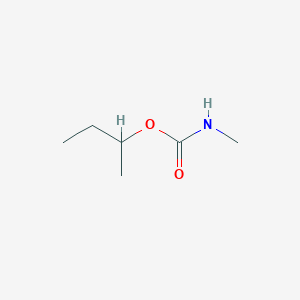

sec.-Butyl N-methyl carbamate

CAS No.: 93472-60-7

Cat. No.: VC17299864

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93472-60-7 |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | butan-2-yl N-methylcarbamate |

| Standard InChI | InChI=1S/C6H13NO2/c1-4-5(2)9-6(8)7-3/h5H,4H2,1-3H3,(H,7,8) |

| Standard InChI Key | HIUBXHVDRUPDIY-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)OC(=O)NC |

Introduction

Chemical Structure and Nomenclature

The term sec-butyl N-methyl carbamate refers to a carbamate ester where the sec-butyl group (a four-carbon branched alkyl chain with the hydroxyl group on the secondary carbon) is bonded to the oxygen atom of the carbamate functional group, while the nitrogen atom is methylated. The systematic IUPAC name for this compound is methyl N-(sec-butoxycarbonyl)carbamate, with the molecular formula C₆H₁₃NO₂.

Structural Characteristics

Carbamates are characterized by the presence of the –O(CO)N– functional group. In sec-butyl N-methyl carbamate, the sec-butyl substituent introduces steric effects that influence reactivity and interactions with biological targets. The methyl group on the nitrogen enhances the compound’s lipophilicity, facilitating penetration into biological membranes .

Related Compounds and Analogs

A closely related compound, 3-sec-butyl-6-chlorophenyl N-methylcarbamate (CAS RN: 167938-56-9), has been extensively studied as a pesticide. This derivative features a chlorinated aromatic ring, which significantly enhances its anticholinesterase activity compared to non-aromatic carbamates . Structural comparisons highlight the importance of substituent positioning: the sec-butyl group at the meta position and chlorine at the para position on the phenyl ring optimize interactions with AChE’s active site .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of sec-butyl N-methyl carbamate derivatives typically involves two primary methods:

-

Reaction of sec-Butyl Phenols with Methyl Isocyanate

In the presence of catalysts such as dibutyltin dilaurate, sec-butylphenol reacts with methyl isocyanate under controlled pressure and temperature (e.g., 150°F and 26 psi) to yield the carbamate ester. This method is exemplified in the production of 3-sec-butyl-6-chlorophenyl N-methylcarbamate, where a 48-hour reaction achieves >90% conversion . -

Phosgene-Mediated Carbamate Formation

An alternative route involves treating sec-butylphenol with phosgene to form a chloroformate intermediate, which subsequently reacts with methylamine. This method, though less common industrially, offers scalability for high-purity batches .

Industrial-Scale Production

A patented synthesis describes the large-scale production of 3-sec-butyl-6-chlorophenyl N-methylcarbamate using a 100-gallon reactor. Key steps include:

-

Alkylation of benzene with n-butyl chloride catalyzed by AlCl₃ to form sec-butylbenzene.

-

Chlorination using sulfuryl chloride to introduce the chloro substituent.

-

Nitration and reduction to yield 3-sec-butyl-6-chloroaniline, followed by diazotization and hydrolysis to produce the phenolic precursor.

Physicochemical Properties

Key Parameters

While direct data on sec-butyl N-methyl carbamate is sparse, analogs provide relevant benchmarks:

Stability and Degradation

N-methyl carbamates are susceptible to hydrolysis in alkaline conditions, breaking down into methylamine, carbon dioxide, and the corresponding alcohol. Environmental degradation is accelerated by microbial action, with half-lives ranging from days to weeks in soil .

Biological Activity and Toxicology

Mechanism of Action

As an N-methyl carbamate, sec-butyl derivatives inhibit AChE by carbamylating the enzyme’s serine residue, preventing acetylcholine breakdown. This results in neurotransmitter accumulation, leading to hyperstimulation of muscarinic and nicotinic receptors . Unlike organophosphates, carbamylation is reversible, limiting toxicity duration .

Toxicity Profile

-

Acute Exposure: Symptoms include miosis, salivation, bronchospasm, and CNS effects (seizures, coma). The oral LD₅₀ for analogs like carbofuran is 5 mg/kg in rats, with dermal toxicity significantly lower (120 mg/kg) .

-

Chronic Effects: Prolonged exposure may cause neurobehavioral deficits and pancreatic inflammation, as observed in aldicarb poisoning cases .

Antidotal Therapy

Atropine remains the primary antidote, counteracting muscarinic effects. Pralidoxime is contraindicated in pure carbamate poisonings but may aid in mixed organophosphate-carbamate exposures .

Agricultural and Industrial Applications

Pest Control

The 3-sec-butyl-6-chlorophenyl derivative demonstrates exceptional insecticidal activity, with a 25-fold increase in AChE inhibition compared to non-chlorinated analogs . It targets coleopteran and arachnid pests in crops like cotton and soybeans.

Formulation Strategies

Commercial products often combine carbamates with synergists (e.g., piperonyl butoxide) to enhance efficacy. Emulsifiable concentrates and granular formulations are common, ensuring prolonged field persistence .

Environmental Impact and Regulation

Ecotoxicology

Carbamates pose risks to non-target organisms, including bees and aquatic life. The 96-hour LC₅₀ for Daphnia magna is 0.1 mg/L, necessitating careful application to mitigate runoff .

Regulatory Status

In the U.S., the EPA classifies N-methyl carbamates as Restricted Use Pesticides (RUPs), requiring applicator certification. The European Union has phased out several carbamates under Regulation (EC) No 1107/2009 due to endocrine-disrupting potential .

Future Research Directions

Novel Derivatives

Research focuses on modifying the sec-butyl group or introducing heterocyclic moieties to improve selectivity and reduce off-target toxicity. Computational modeling aids in predicting AChE binding affinities .

Biodegradation Studies

Advances in microbial bioremediation aim to isolate strains capable of degrading carbamates into non-toxic metabolites, addressing environmental persistence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume